Home > Products > Screening Compounds P64922 > 5-chloro-7H-pyrrolo[2,3-d]pyrimidine
5-chloro-7H-pyrrolo[2,3-d]pyrimidine - 1041864-02-1

5-chloro-7H-pyrrolo[2,3-d]pyrimidine

Catalog Number: EVT-3163730
CAS Number: 1041864-02-1
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound was synthesized by reacting 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine with 2-(1H-imidazol-4-yl)-N-methylethanamine []. X-ray crystallography confirmed the chloro-substituent on the six-membered ring of the 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine was replaced during the reaction []. The molecule exhibits intramolecular hydrogen bonding and forms layered structures via intermolecular N—H⋯N hydrogen bonds [].

4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

Compound Description: This compound serves as a crucial starting material in the synthesis of various substituted pyrrolo[2,3-d]pyrimidine derivatives [, ]. Its two chlorine atoms offer versatility for introducing diverse substituents through nucleophilic aromatic substitution reactions.

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

Compound Description: This compound is a versatile intermediate used in the synthesis of various substituted pyrrolo[2,3-d]pyrimidine derivatives, particularly those with modifications at the 2-position [].

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Compound Description: This compound serves as a fundamental building block in the synthesis of more complex pyrrolo[2,3-d]pyrimidine derivatives []. It can be synthesized from readily available starting materials like diethyl malonate, demonstrating its accessibility for further chemical modifications [].

Source and Classification

5-chloro-7H-pyrrolo[2,3-d]pyrimidine is classified as a pyrrolopyrimidine derivative. It is structurally related to other pyrimidine compounds and is recognized for its role as an intermediate in the synthesis of several pharmaceutical agents, including Janus kinase inhibitors such as ruxolitinib and tofacitinib . The compound's molecular formula is C6H4ClN3C_6H_4ClN_3 with a molecular weight of approximately 158.57 g/mol.

Synthesis Analysis

The synthesis of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several methods:

Molecular Structure Analysis

The molecular structure of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine features a fused pyrrole and pyrimidine ring system. The presence of chlorine at the 5-position significantly influences its chemical reactivity and biological activity. The compound exhibits distinct spectroscopic characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:

  • NMR Spectroscopy: Chemical shifts in NMR spectra provide insights into the electronic environment surrounding hydrogen atoms in the molecule.
  • IR Spectroscopy: Characteristic absorption bands can be observed that correspond to functional groups present in the compound.
Chemical Reactions Analysis

5-chloro-7H-pyrrolo[2,3-d]pyrimidine participates in various chemical reactions typical for heterocycles:

  1. Substitution Reactions: The chlorine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  2. Coupling Reactions: The compound can be used as a coupling partner in reactions aimed at synthesizing more complex organic molecules, particularly those targeting tyrosine kinases in cancer therapy .
Mechanism of Action

The mechanism of action for compounds derived from 5-chloro-7H-pyrrolo[2,3-d]pyrimidine primarily involves inhibition of specific enzymes such as Janus kinases. These enzymes play critical roles in signal transduction pathways associated with immune responses and inflammation. By inhibiting these pathways, the compounds can exhibit therapeutic effects against autoimmune diseases and certain types of cancer.

Physical and Chemical Properties Analysis

The physical properties of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine include:

  • Melting Point: Approximately 230–232 °C.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.

Chemical properties include its reactivity due to the presence of nitrogen atoms in the heterocyclic structure which can participate in various chemical transformations.

Applications

The applications of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine are primarily found within medicinal chemistry:

  1. Pharmaceutical Development: It serves as an important intermediate in the synthesis of Janus kinase inhibitors used for treating conditions like rheumatoid arthritis and other inflammatory diseases.
  2. Anticancer Research: New derivatives based on this compound are being explored for their potential anticancer activities against various cell lines .
  3. Chemical Biology: Its unique structure allows it to be utilized in studies aimed at understanding enzyme mechanisms and drug interactions.
Introduction to 5-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine in Targeted Drug Discovery

Historical Evolution of Pyrrolo[2,3-d]Pyrimidine Scaffolds in Kinase Inhibitor Development

The pyrrolo[2,3-d]pyrimidine scaffold emerged as a privileged structure in kinase inhibitor development due to its bioisosteric relationship with purines, enabling competitive binding at ATP sites while offering enhanced synthetic versatility and tunable physicochemical properties. Early research focused on unsubstituted or minimally substituted derivatives, but the discovery of multi-targeted inhibitors like sunitinib—which features a pyrrole moiety and halogen substituent—highlighted the scaffold's capacity for broad kinase inhibition (e.g., VEGF, PDGF, KIT) [1]. Subsequent optimization efforts exploited the scaffold’s three key modifiable positions (C4, C5, and N7) to improve potency and overcome resistance. The integration of halogen atoms, particularly chlorine, at strategic positions refined electronic properties and binding kinetics, as evidenced by derivatives inhibiting CDK9/CyclinT and Haspin kinases with IC₅₀ values reaching sub-micromolar ranges [7]. This evolution transformed pyrrolo[2,3-d]pyrimidine from a purine mimetic into a versatile pharmacophore capable of addressing diverse oncological targets.

Table 1: Key Milestones in Pyrrolo[2,3-d]Pyrimidine-Based Kinase Inhibitor Development

Time PeriodDevelopment PhaseRepresentative CompoundsKinase TargetsImpact
Pre-2000sPurine MimeticsUnsubstituted derivativesBroad-spectrum PKsEstablished scaffold as ATP-competitive template
2000–2010Halogenated DerivativesSunitinib analogsVEGFR, PDGFR, KITDemonstrated clinical efficacy in GIST/RCC
2010–PresentPosition-Optimized InhibitorsCompound 9 [4], 7c–e [7]Itk, CDK9, HaspinAchieved nanomolar potency and kinase selectivity

Role of Halogen Substitution in Modulating Kinase Selectivity and Binding Affinity

Halogenation—particularly at C5 or C4—serves as a strategic molecular intervention to optimize drug-target interactions. The chlorine atom’s moderate size (van der Waals radius: 1.75 Å) and strong σ-electron withdrawal balance steric accommodation and electronic effects, enhancing binding affinity through:

  • Hydrophobic Pocket Occupation: Chlorine fills hydrophobic sub-pockets in kinase domains (e.g., in Itk or CDK2), displacing structured water molecules and increasing entropy-driven binding [1] [4].
  • Halogen Bonding: Chlorine acts as an electrophilic site, forming orthogonal interactions with backbone carbonyl oxygen (e.g., C=O···Cl) or histidine side chains, contributing 1–2 kcal/mol to binding energy [4].
  • Metabolic Stabilization: The C-Cl bond reduces oxidation at adjacent positions, extending plasma half-life—critical for kinase inhibitors requiring sustained target coverage [5].

In covalent inhibitors, 5-chloro-7H-pyrrolo[2,3-d]pyrimidine enables irreversible binding when paired with acrylamide groups, as demonstrated by compound 9’s selective inhibition of interleukin-2-inducible T-cell kinase (Itk) over Btk [4]. Similarly, halogenated TKIs like gefitinib and dasatinib leverage chlorine or fluorine for improved selectivity profiles.

Table 2: Impact of Halogen Substituents on Kinase Inhibitor Properties

HalogenElectronegativityVan der Waals Radius (Å)Key Effects on InhibitorsExample Compounds
Fluorine3.981.47Enhanced metabolic stability, moderate σ-withdrawalAfatinib, Sorafenib
Chlorine3.161.75Optimal hydrophobic filling, halogen bonding, stability5-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives
Bromine2.961.85Strong hydrophobic effects; potential toxicityPonatinib, Vemurafenib

Positional Isomerism: Comparative Significance of 5-Chloro vs. 4-Chloro Derivatives

The biological activity of chlorinated pyrrolo[2,3-d]pyrimidines is exquisitely sensitive to the position of chlorine substitution, dictating reactivity, binding orientation, and target engagement:

  • 5-Chloro Derivatives: Chlorine at C5 conserves the N7-H tautomer, critical for forming dual hydrogen bonds with kinase hinge regions (e.g., CDK2 or Itk). The electron-withdrawing effect reduces electron density at N7/C4, enhancing electrophilicity for nucleophilic substitution at C4—a key step in synthesizing C4-aminated analogs [7]. This position also minimizes steric clashes in compact active sites (e.g., Haspin’s catalytic cleft) [7].
  • 4-Chloro Derivatives: Chlorine at C4 (e.g., CAS 3680-69-1) directs nucleophiles to C4, enabling Suzuki couplings or aminations without disrupting the pyrrole NH. However, the altered charge distribution may compromise hinge-binding efficiency. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine serves primarily as a synthetic intermediate for Janus kinase inhibitors rather than a direct pharmacophore [5].

Electronic profiling reveals that 5-chloro substitution induces a greater dipole moment (Δμ = 1.2 D) than 4-chloro isomers, influencing desolvation penalties during kinase binding [7]. Synthetic pathways further diverge: 5-chloro isomers require directed metalation or protected intermediates, whereas 4-chloro analogs are commercially available building blocks (e.g., EVT-252903) [3] [5].

Table 3: Comparative Analysis of 5-Chloro vs. 4-Chloro Isomers

Property5-Chloro-7H-pyrrolo[2,3-d]pyrimidine4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Tautomer PreferenceN7-H dominant (stabilizes hinge H-bonds)N7-H or N9-H possible (reduces hinge interaction predictability)
ElectrophilicityHigh at C4 (activates for amination)High at C4 (directs nucleophiles to same position)
Synthetic UtilityRequires multi-step synthesis; low commercial availabilityCommodity building block (e.g., CAS 3680-69-1); Suzuki-ready
Observed Kinase TargetsCDK9, Haspin, Itk, EGFR [4] [7]JAK, TYK2 (after C4 modification) [5]
Electronic EffectStrong σ-withdrawal modulates pKa of N7Moderate resonance donation to pyrimidine ring

Core Compounds:5-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 5-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine

Properties

CAS Number

1041864-02-1

Product Name

5-chloro-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

5-chloro-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C6H4ClN3

Molecular Weight

153.57

InChI

InChI=1S/C6H4ClN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10)

InChI Key

LRBDMVYIUGZSKX-UHFFFAOYSA-N

SMILES

C1=C(C2=CN=CN=C2N1)Cl

Canonical SMILES

C1=C(C2=CN=CN=C2N1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.